4-Fluoro-2-(prop-2-yn-1-yloxy)aniline
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Overview
Description
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline is an organic compound that features a fluorine atom, a prop-2-yn-1-yloxy group, and an aniline moiety
Preparation Methods
The synthesis of 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline typically involves the reaction of 4-fluoro-2-nitrophenol with propargyl bromide in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Chemical Reactions Analysis
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Scientific Research Applications
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding with active sites, while the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline include:
4-Fluoroaniline: Lacks the prop-2-yn-1-yloxy group, making it less versatile in synthetic applications.
2-(Prop-2-yn-1-yloxy)aniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Fluoro-2-nitroaniline: Contains a nitro group instead of an amine, leading to different chemical behavior and applications.
This compound stands out due to the combination of the fluorine atom and the prop-2-yn-1-yloxy group, which provides unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-fluoro-2-prop-2-ynoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQFJXQIMYSQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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